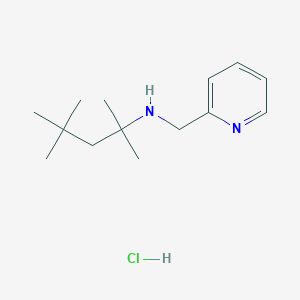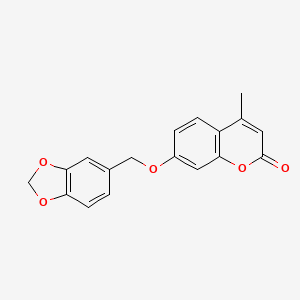
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptor (nAChR). It is widely used in scientific research to study the role of α7 nAChR in various physiological and pathological conditions.
Mecanismo De Acción
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride binds selectively to α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events. These include the activation of intracellular kinases, the modulation of gene expression, and the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve learning and memory, and modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. It also has anti-inflammatory effects and has been shown to modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride is a highly selective agonist of α7 nAChR, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological conditions. It has a high affinity for the receptor and is relatively stable, which makes it easy to use in experiments. However, it has some limitations, including its relatively short half-life and its potential to cause desensitization of the receptor with prolonged exposure.
Direcciones Futuras
There are several potential future directions for research involving (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride. These include the development of more potent and selective agonists of α7 nAChR, the investigation of the role of this receptor in various disease states, and the development of new therapeutic strategies based on the modulation of α7 nAChR function. Additionally, further studies are needed to fully understand the complex signaling pathways that are activated by this compound and other α7 nAChR agonists.
Métodos De Síntesis
The synthesis of (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride involves a multi-step process that starts with the reaction of 2-bromomethylpyridine with tert-butylamine to form the corresponding tert-butylaminoethylpyridine. This intermediate is then reacted with 2,3,3-trimethyl-1-butanol in the presence of a catalyst to yield (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine. The final step involves the conversion of the free base to the hydrochloride salt.
Aplicaciones Científicas De Investigación
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride is used in various scientific research fields, including neuroscience, pharmacology, and immunology. It is commonly used to study the function of α7 nAChR in the central nervous system, particularly in the modulation of neurotransmitter release, synaptic plasticity, and cognitive function. It has also been shown to have anti-inflammatory effects and to modulate immune responses.
Propiedades
IUPAC Name |
2,4,4-trimethyl-N-(pyridin-2-ylmethyl)pentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-13(2,3)11-14(4,5)16-10-12-8-6-7-9-15-12;/h6-9,16H,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFHZCCOZLLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)

![7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol](/img/structure/B5407880.png)
![1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B5407887.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)
![2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5407905.png)
![isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5407906.png)
![5-imino-2-isopropyl-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407914.png)
![6-(5-bromo-2-hydroxybenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407922.png)
![5-[4-(allyloxy)benzylidene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407929.png)
